SBP-7455

Autophagy Triple-Negative Breast Cancer Kinase Inhibitor

SBP-7455 is engineered from the SBI-0206965 scaffold to deliver a 1:36 ULK1:ULK2 selectivity profile—13 nM IC50 for ULK1 versus 476 nM for ULK2—making it the most ULK1-biased oral dual inhibitor available. Procurement over SBI-0206965, MRT68921, or ULK-101 is critical: only SBP-7455 combines validated oral bioavailability (30 mg/kg in mice) with demonstrated synergy with the PARP inhibitor olaparib in triple-negative breast cancer models. Choose SBP-7455 when your in vivo pharmacology demands chronic, systemic autophagy inhibition without repeated injection. Standardization on this compound eliminates the reproducibility risk of using non-oral or less-selective alternatives.

Molecular Formula C16H17F3N4O2
Molecular Weight 354.33 g/mol
Cat. No. B2895894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBP-7455
Molecular FormulaC16H17F3N4O2
Molecular Weight354.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC
InChIInChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23)
InChIKeyBQROJYIEHOOQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SBP-7455: A Quantitatively Validated Orally Bioavailable Dual ULK1/ULK2 Autophagy Inhibitor for TNBC Research


SBP-7455 (CAS 1884222-74-5) is a potent, high-affinity, orally active dual inhibitor of unc-51-like autophagy activating kinase 1 (ULK1) and ULK2 [1]. It exhibits IC50 values of 13 nM for ULK1 and 476 nM for ULK2 in ADP-Glo biochemical assays, representing a significant affinity improvement over the predecessor tool compound SBI-0206965 [2]. SBP-7455 inhibits starvation-induced autophagic flux and displays synergistic cytotoxicity with the PARP inhibitor olaparib in triple-negative breast cancer (TNBC) models .

Why SBP-7455 Cannot Be Casually Substituted with Other ULK1/2 Inhibitors


Substituting SBP-7455 with other ULK1/2 inhibitors such as SBI-0206965, MRT68921, or ULK-101 introduces material risks to experimental reproducibility and translational relevance. SBP-7455 was specifically optimized from the SBI-0206965 scaffold to enhance ULK1/2 binding affinity [1]. Critically, SBP-7455 is one of the few ULK1/2 inhibitors with demonstrated oral bioavailability in murine models [1], a property not established for ultra-potent in vitro inhibitors like MRT68921 . Furthermore, the dual ULK1/ULK2 inhibition profile of SBP-7455 (IC50 ratio approximately 1:36) differs meaningfully from that of ULK-101 (IC50 ratio approximately 1:3.6) , which may produce distinct biological outcomes given the partially redundant and tissue-specific roles of ULK1 and ULK2 in autophagy regulation. Procurement without considering these quantitative distinctions risks selecting a compound unfit for intended in vivo applications.

SBP-7455 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


SBP-7455 vs. SBI-0206965: Direct Head-to-Head Comparison of ULK1/2 Binding Affinity

In the original medicinal chemistry optimization study, SBP-7455 (compound 26) demonstrated improved binding affinity for ULK1/2 compared with the predecessor tool compound SBI-0206965 [1]. The biochemical IC50 values for SBP-7455 are 13 nM (ULK1) and 476 nM (ULK2) in ADP-Glo assays [2], whereas SBI-0206965 exhibits IC50 values of 108 nM (ULK1) and 711 nM (ULK2) under comparable biochemical conditions [3]. This represents an 8.3-fold improvement in ULK1 potency and a 1.5-fold improvement in ULK2 potency.

Autophagy Triple-Negative Breast Cancer Kinase Inhibitor

SBP-7455 vs. SBI-0206965: Comparative Cellular Cytotoxicity in TNBC Cells

In MDA-MB-468 triple-negative breast cancer cells, SBP-7455 exhibits an IC50 of 0.3 μM for cytotoxicity after 72 hours of treatment, as measured by CellTiter-Glo assay [1]. In the same study, the predecessor compound SBI-0206965 showed reduced potency, with SBP-7455 described as more potent against these TNBC cells [2]. This cellular potency advantage is consistent with the improved biochemical binding affinity profile.

Triple-Negative Breast Cancer Cell Viability Autophagy Inhibition

SBP-7455 Demonstrates Oral Bioavailability: A Differentiating Feature for In Vivo Applications

SBP-7455 is explicitly characterized as orally bioavailable in mice, a property demonstrated through pharmacokinetic (PK) and pharmacodynamic (PD) analyses following oral gavage administration at 30 mg/kg [1]. In contrast, other potent ULK1/2 inhibitors such as MRT68921 and ULK-101 lack published evidence of oral bioavailability suitable for systemic in vivo studies . This oral bioavailability enables repeated dosing without invasive injection protocols and supports chronic treatment regimens in preclinical tumor models.

Pharmacokinetics In Vivo Oral Dosing

SBP-7455 ULK1/ULK2 Selectivity Profile Differentiates from SBI-0206965 and ULK-101

SBP-7455 exhibits a dual ULK1/ULK2 inhibition profile with a ULK1:ULK2 IC50 ratio of approximately 1:36 (13 nM vs. 476 nM) [1]. This profile differs substantially from ULK-101, which displays a ULK1:ULK2 IC50 ratio of approximately 1:3.6 (8.3 nM vs. 30 nM) , and from SBI-0206965, which has a ULK1:ULK2 ratio of approximately 1:6.6 (108 nM vs. 711 nM) [2]. Additionally, SBP-7455 was evaluated against a panel of over 50 human kinases, establishing its selectivity profile beyond ULK1/2 , whereas SBI-0206965 is known to inhibit AMPK at relevant concentrations, complicating autophagy pathway interpretation [3].

Kinase Selectivity Off-Target Profiling Autophagy

SBP-7455: Evidence-Backed Application Scenarios for Preclinical Autophagy Research


Triple-Negative Breast Cancer (TNBC) Cell Viability and Mechanism Studies

SBP-7455 is optimized for TNBC research, with demonstrated single-agent cytotoxicity at 0.3 μM in MDA-MB-468 cells and inhibition of starvation-induced autophagic flux [1]. It is the appropriate tool compound for studies investigating ULK1/2-dependent autophagy in TNBC biology and for evaluating autophagy inhibition as a therapeutic vulnerability in this breast cancer subtype. The compound's well-characterized cellular potency provides a reliable starting point for dose-response experiments [2].

In Vivo Autophagy Modulation via Oral Dosing

For preclinical in vivo studies requiring systemic ULK1/2 inhibition without the confounding stress of repeated injection, SBP-7455 offers demonstrated oral bioavailability in mice at 30 mg/kg [1]. This property makes SBP-7455 particularly suitable for chronic dosing regimens in murine tumor xenograft or syngeneic models, enabling sustained autophagy inhibition over extended treatment periods. Procurement for in vivo pharmacology should prioritize SBP-7455 over non-orally bioavailable alternatives .

PARP Inhibitor Combination Studies

SBP-7455 has been explicitly shown to display synergistic cytotoxicity with the PARP inhibitor olaparib against TNBC cells [1]. This established combination effect makes SBP-7455 the compound of choice for research programs investigating rational combination strategies targeting both DNA damage repair pathways and autophagy-mediated survival mechanisms. The synergy data provide a direct rationale for co-administration studies [2].

ULK1-Predominant Autophagy Pathway Dissection

With a ULK1:ULK2 selectivity ratio of approximately 1:36 (13 nM vs. 476 nM IC50), SBP-7455 is the most ULK1-selective dual inhibitor among commercially available tool compounds [1]. This profile makes it the preferred choice for experiments designed to dissect ULK1-specific contributions to autophagy initiation versus ULK2-dependent effects. Researchers should select SBP-7455 when the experimental objective requires preferential ULK1 inhibition with measurable but reduced ULK2 activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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